An In-depth Technical Guide to the Molecular Structure and Configuration of 4-Ethylcyclohex-1-ene-1-carbonitrile
An In-depth Technical Guide to the Molecular Structure and Configuration of 4-Ethylcyclohex-1-ene-1-carbonitrile
This guide provides a comprehensive technical overview of 4-Ethylcyclohex-1-ene-1-carbonitrile, a substituted cyclohexene derivative with potential applications in pharmaceutical research, organic synthesis, and materials science.[1] This document delves into the molecule's structural elucidation, stereochemical considerations, and spectroscopic characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Architecture and Identification
4-Ethylcyclohex-1-ene-1-carbonitrile is a cyclic organic compound built upon a six-membered carbon ring containing a single carbon-carbon double bond. Its structure is further defined by an ethyl group at the 4-position and a carbonitrile functional group at the 1-position.[1]
The systematic IUPAC name for this compound is 4-ethylcyclohex-1-ene-1-carbonitrile .[1] For computational and database referencing, the following identifiers are used:
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SMILES: CCC1CCC(=CC1)C#N[2]
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InChI: InChI=1S/C9H13N/c1-2-8-3-5-9(7-10)6-4-8/h5,8H,2-4,6H2,1H3[1][2]
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InChIKey: QINNUVWYMDPAJA-UHFFFAOYSA-N[1]
The molecular formula is C₉H₁₃N, corresponding to a monoisotopic mass of 135.1048 Da.[2] This unique combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in targeted synthetic applications.[1]
Stereochemistry and Conformational Landscape
The stereochemistry of 4-Ethylcyclohex-1-ene-1-carbonitrile is a critical aspect influencing its physical properties and biological interactions. The presence of a chiral center at the C4 position and the non-planar nature of the cyclohexene ring give rise to stereoisomers and a dynamic conformational equilibrium.
Chirality
The carbon atom at the 4-position, bonded to an ethyl group, a hydrogen atom, and two different carbon atoms of the ring, is a stereocenter. Therefore, 4-Ethylcyclohex-1-ene-1-carbonitrile can exist as a pair of enantiomers: (R)-4-Ethylcyclohex-1-ene-1-carbonitrile and (S)-4-Ethylcyclohex-1-ene-1-carbonitrile. The specific stereoisomer will dictate its interaction with other chiral molecules, a crucial consideration in drug development.
Conformational Analysis
Unlike the chair conformation of cyclohexane, the cyclohexene ring adopts a "half-chair" or "sofa" conformation to minimize the steric and torsional strain introduced by the sp² hybridized carbons of the double bond. In this conformation, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane.
The ethyl group at the C4 position can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is determined by the steric interactions between the ethyl group and the rest of the ring. Generally, substituents on a cyclohexane or cyclohexene ring prefer the equatorial or pseudo-equatorial position to minimize steric hindrance.[3]
The preference for the equatorial position is quantified by the "A-value," which is the change in Gibbs free energy for the equilibrium between the axial and equatorial conformers. For an ethyl group on a cyclohexane ring, the A-value is approximately 1.75 kcal/mol, indicating a strong preference for the equatorial position. While the A-value for a 4-substituted cyclohexene will differ slightly due to the altered geometry, the pseudo-equatorial conformation is still expected to be significantly more stable.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of 4-Ethylcyclohex-1-ene-1-carbonitrile.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The IR spectrum of 4-Ethylcyclohex-1-ene-1-carbonitrile is expected to exhibit the following characteristic absorption bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonitrile (C≡N) | Stretching | 2260-2240 | Strong, Sharp |
| Alkene (C=C) | Stretching | ~1650 | Medium |
| Vinylic C-H | Stretching | >3000 | Medium |
| Aliphatic C-H | Stretching | <3000 | Strong |
The strong, sharp absorption in the 2260-2240 cm⁻¹ region is highly diagnostic for the nitrile functional group.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns. Based on the structure, we can predict the following signals:
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Vinylic Proton: A signal in the downfield region (around 5.5-6.5 ppm) corresponding to the proton on the double bond (at C2).
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Allylic Protons: Protons on the carbons adjacent to the double bond (C3 and C6) will be deshielded and appear in the range of 2.0-2.5 ppm.
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Proton at C4: The proton on the carbon bearing the ethyl group will likely appear as a multiplet in the 1.5-2.0 ppm region. The coupling constants of this proton with the adjacent methylene protons will be crucial for determining the preferred conformation of the ethyl group.
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Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group.
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Other Ring Protons: The remaining methylene protons on the ring (at C5) will appear as complex multiplets in the upfield region.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 4-Ethylcyclohex-1-ene-1-carbonitrile in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
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Data Processing: Process the acquired FID (Free Induction Decay) with a Fourier transform, phase correction, and baseline correction.
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Analysis: Integrate the signals to determine the relative number of protons and measure the coupling constants (J-values) to elucidate the connectivity and stereochemistry.
The carbon NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. The predicted chemical shifts are as follows:
| Carbon Atom(s) | Chemical Environment | Predicted Chemical Shift (ppm) |
| C1 | Quaternary, attached to C≡N and C=C | 110-120 |
| C≡N | Nitrile carbon | 115-125 |
| C2 | Vinylic, attached to C1 | 130-140 |
| C3, C6 | Allylic | 25-35 |
| C4 | Methane, with ethyl substituent | 30-40 |
| C5 | Methylene | 20-30 |
| -CH₂- (ethyl) | Methylene | 25-35 |
| -CH₃ (ethyl) | Methyl | 10-15 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-Ethylcyclohex-1-ene-1-carbonitrile, the molecular ion peak ([M]⁺) would be observed at an m/z of 135. The fragmentation pattern would likely involve the loss of the ethyl group (M-29), the nitrile group (M-26), and other characteristic cleavages of the cyclohexene ring.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 136.11208 |
| [M+Na]⁺ | 158.09402 |
| [M-H]⁻ | 134.09752 |
Data sourced from PubChem.[2]
Synthesis and Potential Applications
The synthesis of 4-Ethylcyclohex-1-ene-1-carbonitrile can be approached through several synthetic strategies, with the Diels-Alder reaction being a prominent and efficient method for constructing the cyclohexene core.
Synthetic Approach: Diels-Alder Reaction
A plausible synthetic route involves the [4+2] cycloaddition of a suitable diene and dienophile. For instance, the reaction of a 1-ethyl-1,3-butadiene derivative with acrylonitrile would yield the desired cyclohexene ring system. The regioselectivity of the Diels-Alder reaction would need to be carefully controlled to obtain the desired 4-substituted product.
Experimental Workflow: Diels-Alder Synthesis
Caption: A generalized workflow for the synthesis of 4-Ethylcyclohex-1-ene-1-carbonitrile via a Diels-Alder reaction.
Potential Applications
The unique structural features of 4-Ethylcyclohex-1-ene-1-carbonitrile make it a promising candidate for various applications:
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Pharmaceutical Research: The cyclohexene scaffold is present in many biologically active molecules. This compound can serve as a key intermediate for the synthesis of novel therapeutic agents.[1]
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Organic Synthesis: The presence of both a double bond and a nitrile group allows for a wide range of chemical transformations, making it a versatile building block for the construction of more complex organic molecules.[1]
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Material Science: The specific arrangement of functional groups may lead to the development of new materials with tailored properties.[1]
Conclusion
4-Ethylcyclohex-1-ene-1-carbonitrile is a fascinating molecule with a rich stereochemical landscape and diverse potential applications. A thorough understanding of its molecular structure, conformational preferences, and spectroscopic signatures is paramount for its effective utilization in research and development. This guide has provided a comprehensive overview based on established chemical principles and data from analogous structures, serving as a valuable resource for scientists and researchers in the field. Further experimental and computational studies are warranted to fully elucidate the properties and potential of this promising compound.
References
- Smolecule. (2023, August 16). Buy 4-Ethylcyclohex-1-ene-1-carbonitrile | 1251923-82-6.
- PubChem. 4-ethylcyclohex-1-ene-1-carbonitrile (C9H13N). PubChemLite.
- BenchChem. A Comparative Guide to the Conformational Analysis of 4-Substituted Cyclohexanols.
